molecular formula C27H43Br2F2N5O B560326 PF 3084014 hydrobromide CAS No. 1962925-29-6

PF 3084014 hydrobromide

Katalognummer B560326
CAS-Nummer: 1962925-29-6
Molekulargewicht: 651.48
InChI-Schlüssel: LXEYYZYDWLAIPW-KBVFCZPLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF 3084014 hydrobromide, also known as Nirogacestat, is a potent γ-secretase inhibitor . It has IC50 values of 1.2 and 6.2 nM in whole cell and cell-free assays, respectively . It reduces Aβ in brain, CSF, and plasma in mice and guinea pigs .


Molecular Structure Analysis

The molecular formula of PF 3084014 hydrobromide is C27H41F2N5O.HBr . Its molecular weight is 651.47 g/mol . The chemical name is (2S)-2-[[ (2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]amino]-N-[1-[2-[(2,2-dimethylpropyl)amino]-1,1-dimethylethyl]-1H-imidazol-4-yl]pentanamide dihydrobromide .


Physical And Chemical Properties Analysis

PF 3084014 hydrobromide is soluble to 10 mM in water with gentle warming and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

PF 3084014 hydrobromide: is primarily recognized for its role in Alzheimer’s disease research due to its ability to inhibit γ-secretase . This enzyme is responsible for the production of β-amyloid peptides, which accumulate to form plaques in the brains of Alzheimer’s patients. By inhibiting γ-secretase, PF 3084014 hydrobromide can reduce the production of these peptides, potentially slowing the progression of the disease.

Cancer Therapy

Research has indicated that PF 3084014 hydrobromide may contribute to tumor suppression in various forms of cancer, including breast, pancreatic carcinoma, and hepatocellular carcinoma . It achieves this by inhibiting the Notch signaling pathway, which is often implicated in the development and progression of these cancers.

Treatment of Desmoid Tumors

Desmoid tumors, which are benign but can be aggressive and life-threatening due to their potential to invade nearby tissues, may also be treated with PF 3084014 hydrobromide . Its inhibition of the Notch signaling pathway can contribute to the suppression of these tumors .

Hematological Malignancies

PF 3084014 hydrobromide: has been shown to have antileukemic effects in T-cell acute lymphoblastic leukemias (T-ALL) when used in combination with dexamethasone . This suggests its potential application in the treatment of certain blood cancers.

Pharmacokinetics and Dynamics

The compound is also valuable in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies are crucial for developing therapeutic dosing regimens .

Combination Drug Therapy

Finally, the potential of PF 3084014 hydrobromide in combination drug therapy is being explored. Its use with other therapeutic agents could enhance efficacy and reduce side effects in the treatment of complex diseases like cancer .

Zukünftige Richtungen

PF 3084014 hydrobromide has shown promising results in preclinical studies, particularly in the context of breast cancer . It demonstrated synergistic effects with docetaxel through multiple mechanisms . This provides a strong preclinical rationale for the clinical utility of PF 3084014 hydrobromide to improve taxane therapy .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEYYZYDWLAIPW-KBVFCZPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43Br2F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF 3084014 hydrobromide

CAS RN

1962925-29-6
Record name Nirogacestat hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1962925296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NIROGACESTAT HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1XY6L45Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF 3084014 hydrobromide
Reactant of Route 2
Reactant of Route 2
PF 3084014 hydrobromide
Reactant of Route 3
Reactant of Route 3
PF 3084014 hydrobromide
Reactant of Route 4
Reactant of Route 4
PF 3084014 hydrobromide
Reactant of Route 5
PF 3084014 hydrobromide
Reactant of Route 6
PF 3084014 hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.